Panobinostat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Pituitary Neuroendocrine Tumors (PitNETs)

Scientific Field: Oncology

Summary of Application: Panobinostat has been identified as a potential therapeutic agent for PitNETs.

Methods of Application: The study used high-throughput drug screening (HTS) and genomic sequencing methods on 9 patient-derived PitNET primary cells.

Results: HDAC inhibitors (HDACIs), especially Panobinostat, were found to be the most potent drug class. Transcriptional surveys revealed substantial alterations to the Nrf2 signaling following Panobinostat treatment. Moreover, Nrf2 is highly expressed in PitNETs.

Treatment of Multiple Myeloma

Scientific Field: Hematology

Summary of Application: Panobinostat has been developed for the treatment of multiple myeloma.

Methods of Application: The approval of Panobinostat was based on progression-free survival (PFS) in a pre-specified subgroup analysis of the PANORAMA-1 trial.

Treatment of Solid Tumors

Summary of Application: Panobinostat has demonstrated greater inhibitory activity in vitro against all Class I, II, and IV HDAC enzymes than the current FDA-approved HDACs.

Methods of Application: Preclinical studies have shown panobinostat to have antitumor activity in several hematologic malignancies.

Treatment of Advanced Solid Tumors

Scientific Field: Oncology

Summary of Application: Panobinostat has been used in clinical trials for people with advanced solid tumors that have spread.

Methods of Application: The trial aimed to find out more about how the body absorbs and gets rid of Panobinostat.

Treatment of Liver Cancer

Scientific Field: Hepatology

Summary of Application: Panobinostat has been used in clinical trials for liver cancer.

Methods of Application: The trial aimed to find out more about how the liver affects what happens to Panobinostat in the body.

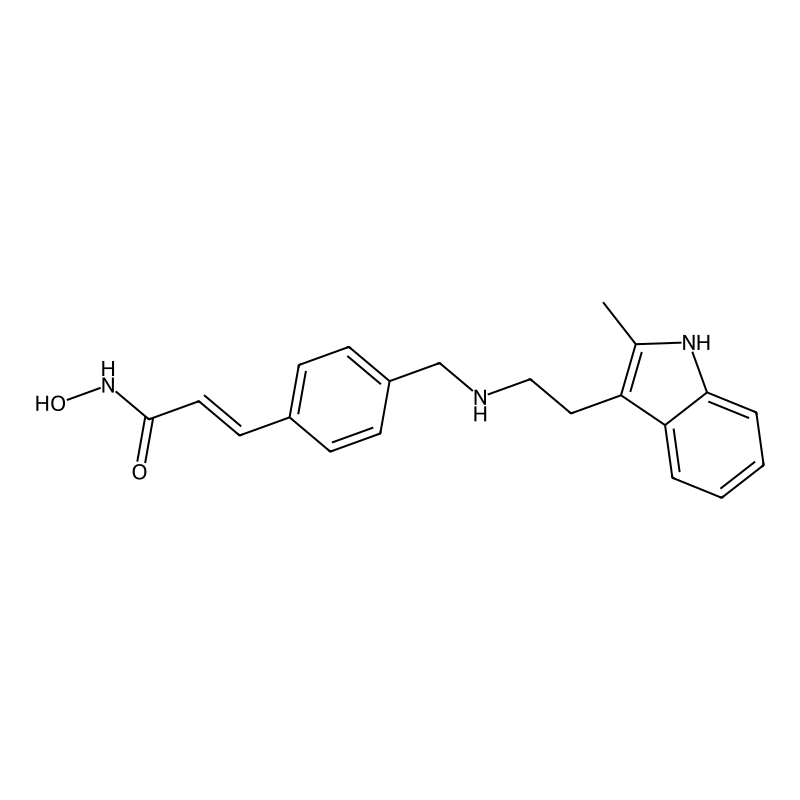

Panobinostat, marketed under the trade name Farydak, is a synthetic compound classified as a hydroxamic acid and is recognized as a non-selective histone deacetylase inhibitor (pan-HDAC inhibitor). It is primarily used in the treatment of multiple myeloma, particularly in patients with refractory or relapsed forms of the disease. The compound's chemical formula is C21H23N3O2, and it has a molar mass of approximately 349.43 g/mol. Panobinostat acts by inhibiting various histone deacetylases, leading to increased acetylation of histones and other proteins, which ultimately results in altered gene expression and apoptosis in malignant cells .

The main mechanism of action for panobinostat involves the inhibition of histone deacetylases, which are responsible for removing acetyl groups from histones. This inhibition leads to an increase in histone acetylation, promoting a more open chromatin structure that enhances gene transcription. The compound interacts with multiple classes of histone deacetylases (class I, II, and IV), effectively blocking their activity .

Key Reactions:- Inhibition of Histone Deacetylases: Leads to increased acetylation.

- Induction of Apoptosis: Alters cellular pathways that result in programmed cell death.

- Cell Cycle Arrest: Particularly at the G2-M checkpoint, preventing cancer cell proliferation .

Panobinostat exhibits significant biological activity against various cancer types, particularly hematological malignancies such as multiple myeloma and cutaneous T-cell lymphoma. Its ability to induce hyperacetylation affects numerous signaling pathways involved in cell survival, differentiation, and apoptosis. Preclinical studies have demonstrated its synergistic effects when combined with other agents like bortezomib and dexamethasone, enhancing therapeutic efficacy .

Notable Biological Effects:- Increased Survival of Motor Neuron Protein: Beneficial effects observed in spinal muscular atrophy models.

- Selective Targeting: Demonstrated efficacy against triple-negative breast cancer by inducing cell cycle arrest .

The synthesis of panobinostat has been achieved through various methods, with one notable route involving the reaction of 4-(chloromethyl)benzaldehyde with appropriate amines to yield the desired product through a two-step process. This method emphasizes efficiency and yields high purity levels suitable for pharmaceutical applications .

General Synthesis Overview:- Starting Materials: 4-(chloromethyl)benzaldehyde.

- Reagents: Amines for nucleophilic substitution.

- Steps:

- Formation of an intermediate.

- Final cyclization or condensation to form panobinostat.

- Formation of an intermediate.

- Final cyclization or condensation to form panobinostat.

Panobinostat is primarily applied in oncology for treating multiple myeloma in combination with other therapies. It has received accelerated approval from regulatory agencies due to its effectiveness in improving patient outcomes when used alongside bortezomib and dexamethasone . Additionally, research is ongoing to explore its potential applications in other malignancies and diseases characterized by dysregulated histone deacetylase activity.

Clinical Uses:- Multiple Myeloma: Approved for use in combination therapies.

- Cutaneous T-cell Lymphoma: Investigated for potential efficacy.

Panobinostat undergoes extensive metabolism primarily via the cytochrome P450 enzyme system, particularly CYP3A4. This metabolic pathway can lead to significant drug-drug interactions when co-administered with other medications that are substrates or inhibitors of these enzymes. For instance, it is known to affect the pharmacokinetics of dexamethasone due to its inhibitory effects on CYP2D6 .

Key Interaction Points:- CYP Enzyme Involvement: Major metabolism via CYP3A4; minor roles for CYP2D6 and CYP2C19.

- Impact on Other Drugs: Can alter plasma levels of co-administered medications.

Panobinostat belongs to a class of drugs known as histone deacetylase inhibitors. Other notable compounds include vorinostat, romidepsin, and belinostat.

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Panobinostat | Non-selective HDAC inhibitor | Broad spectrum activity against multiple HDACs; effective in combination therapy. |

| Vorinostat | Selective HDAC inhibitor (class I) | First HDAC inhibitor approved; primarily used for cutaneous T-cell lymphoma. |

| Romidepsin | Selective HDAC inhibitor (class I) | Administered intravenously; effective against peripheral T-cell lymphoma. |

| Belinostat | Non-selective HDAC inhibitor | Approved for peripheral T-cell lymphoma; similar mechanism but different pharmacokinetics. |

Uniqueness

Panobinostat's broad inhibition profile allows it to target a wider range of histone deacetylases compared to other selective inhibitors like vorinostat and romidepsin, making it particularly effective in combination therapies for complex malignancies like multiple myeloma .

Structural Basis of Pan-Histone Deacetylase Inhibition

Panobinostat functions as a pan-histone deacetylase inhibitor through its hydroxamic acid zinc-binding group, which serves as the primary pharmacophore responsible for its broad-spectrum activity across multiple histone deacetylase classes [1] [2]. The compound demonstrates potent inhibitory activity against Class I, Class II, and Class IV histone deacetylase enzymes, with inhibition constant fifty values consistently below 13.2 nanomolar for most isoforms, establishing it as one of the most potent clinically available histone deacetylase inhibitors [2]. The structural foundation of panobinostat's pan-histone deacetylase activity stems from its ability to effectively traverse the conserved 11 Å binding site that characterizes histone deacetylase active sites, positioning its hydroxamic acid moiety optimally for zinc coordination while its indole-containing capping group establishes critical surface interactions [3].

The compound's three-part pharmacophore architecture consists of the hydroxamic acid zinc-binding group, a cinnamoyl linker region, and an indole-based capping group, which together enable panobinostat to achieve broad-spectrum histone deacetylase inhibition [2]. Crystal structure analyses reveal that panobinostat's binding mode involves the hydroxamic acid group forming a chelating complex with the zinc ion positioned at the base of the histone deacetylase active site tunnel, while the extended molecular framework allows for multiple stabilizing interactions with conserved catalytic residues [3]. The compound's pan-inhibitory profile is further enhanced by its ability to accommodate the subtle structural variations present across different histone deacetylase isoforms, enabling effective binding to both nuclear Class I enzymes and cytoplasmic Class II variants [2].

Zinc Chelation Dynamics in Catalytic Pockets

The zinc chelation mechanism of panobinostat represents a fundamental aspect of its histone deacetylase inhibitory activity, involving the bidentate coordination of its hydroxamic acid moiety with the zinc ion located at the base of the enzyme's catalytic tunnel [4]. The hydroxamic acid group forms a chelating complex through both its carbonyl oxygen and hydroxyl oxygen atoms, effectively displacing the zinc-bound water molecule that is essential for the normal deacetylation reaction [4]. This chelation process occurs through a thermodynamically favorable interaction that stabilizes the enzyme-inhibitor complex, with the zinc ion adopting a distorted tetrahedral geometry when bound to panobinostat [4].

The dynamics of zinc chelation involve a two-step binding process where panobinostat initially forms a non-covalent complex with the histone deacetylase active site, followed by the formation of the zinc-hydroxamate chelate complex [5]. Kinetic analyses demonstrate that panobinostat exhibits relatively rapid association kinetics with histone deacetylase isoforms, suggesting that the initial binding step is not rate-limiting for inhibition [5]. The stability of the zinc-hydroxamate complex is maintained through additional interactions between the inhibitor and surrounding catalytic residues, including histidine and aspartic acid residues that normally coordinate the zinc ion during catalysis [6].

Molecular dynamics simulations reveal that the zinc chelation by panobinostat induces conformational changes in the histone deacetylase active site, particularly affecting the positioning of key catalytic residues and the overall geometry of the binding pocket [7]. The chelation process effectively blocks the normal substrate binding site, preventing acetylated lysine residues from accessing the catalytic machinery [7]. Furthermore, the zinc-hydroxamate interaction exhibits pH-dependent stability, with optimal binding occurring under physiological conditions where the hydroxamic acid exists in its deprotonated form [4].

π-Stacking Interactions with Phenylalanine Residues in Histone Deacetylase Isoforms

The π-stacking interactions between panobinostat and phenylalanine residues within histone deacetylase active sites represent critical determinants of binding affinity and isoform selectivity [3] [8]. In histone deacetylase 2, panobinostat engages in parallel π-π stacking interactions with phenylalanine 155 and phenylalanine 210, which are positioned on opposite sides of the enzyme's hydrophobic tunnel [3]. These interactions involve the compound's indole moiety and the central aromatic ring system, creating a stable binding complex that contributes significantly to the overall binding energy [3].

The geometry of π-stacking interactions varies between different histone deacetylase isoforms, reflecting the subtle structural differences that exist within the enzyme family [8]. In histone deacetylase 8, panobinostat exhibits both face-to-face and parallel displaced π-π stacking interactions with phenylalanine 152 and phenylalanine 208, respectively [8]. The face-to-face interaction with phenylalanine 152 is considered less thermodynamically favorable than the parallel displaced interaction with phenylalanine 208, which may contribute to the slightly reduced binding affinity observed for histone deacetylase 8 compared to histone deacetylase 2 [8].

Computational analysis indicates that the π-stacking interactions are distance-dependent, with optimal binding occurring when the aromatic systems are separated by approximately 3.5 to 4.5 Angstroms [3]. The parallel displaced π-π stacking geometry allows for optimal orbital overlap while minimizing electrostatic repulsion between the aromatic systems [3]. These interactions are further stabilized by the planar orientation of panobinostat's aromatic rings, which can adopt conformations that maximize favorable van der Waals contacts with the phenylalanine residues [8]. The contribution of π-stacking to overall binding affinity is estimated to be in the range of 2-4 kilocalories per mole for each interaction, making these contacts essential for high-affinity binding [3].

Isoform Selectivity Profiling

Despite functioning as a pan-histone deacetylase inhibitor, panobinostat exhibits distinct selectivity patterns across different histone deacetylase isoforms, with particular potency against Class I enzymes and variable activity against Class II isoforms [5]. The compound demonstrates the highest potency against histone deacetylase 3 with an inhibition constant fifty value of 2.1 nanomolar, followed closely by histone deacetylase 1 at 2.5 nanomolar [5]. This selectivity profile reflects the structural similarities between Class I histone deacetylases and their shared catalytic mechanisms, while the reduced potency against certain Class II isoforms suggests the presence of distinct binding site architectures [5].

The selectivity profile of panobinostat reveals significant variations in potency across the histone deacetylase family, with over 250-fold differences observed between the most and least susceptible isoforms [5]. Histone deacetylase 7 represents the least sensitive target with an inhibition constant fifty value of 531 nanomolar, while histone deacetylase 3 exhibits the highest sensitivity [5]. Class I histone deacetylases generally demonstrate higher susceptibility to panobinostat inhibition compared to Class II enzymes, with the notable exception of histone deacetylase 8, which shows reduced sensitivity despite belonging to Class I [5]. This selectivity pattern has important implications for understanding the compound's mechanism of action and potential therapeutic applications across different cellular contexts [9].

Comparative Inhibition Constants (Ki) Across Histone Deacetylase Classes I-IV

The inhibition constants for panobinostat across histone deacetylase classes reveal a complex pattern of selectivity that reflects both structural conservation and divergence within the enzyme family [5]. Class I histone deacetylases demonstrate generally high susceptibility to panobinostat inhibition, with inhibition constant fifty values ranging from 2.1 nanomolar for histone deacetylase 3 to 277 nanomolar for histone deacetylase 8 [5]. The four-fold selectivity difference between histone deacetylase 1 and histone deacetylase 3 suggests subtle but functionally significant structural differences in their active sites [5]. Histone deacetylase 2 exhibits intermediate sensitivity with an inhibition constant fifty value of 13.2 nanomolar, representing a five-fold reduction in potency compared to histone deacetylase 1 [5].

Class IIa histone deacetylases display considerably greater variation in their sensitivity to panobinostat inhibition, with inhibition constant fifty values spanning nearly a 100-fold range [5]. Histone deacetylase 5 and histone deacetylase 9 demonstrate relatively high sensitivity with inhibition constant fifty values of 7.8 and 5.7 nanomolar, respectively, approaching the potency observed against Class I enzymes [5]. In contrast, histone deacetylase 4 and histone deacetylase 7 show substantially reduced sensitivity, with inhibition constant fifty values of 203 and 531 nanomolar, respectively [5]. This dramatic variation within Class IIa likely reflects the distinct structural features and regulatory mechanisms that characterize these isoforms [5].

The Class IIb histone deacetylase 6 exhibits intermediate sensitivity to panobinostat with an inhibition constant fifty value of 10.5 nanomolar, positioning it among the moderately sensitive isoforms [5]. This level of potency against histone deacetylase 6 is clinically relevant given the enzyme's role in regulating cytoskeletal dynamics and its involvement in various pathological processes [5]. The selectivity pattern observed for panobinostat indicates that while the compound functions as a pan-inhibitor, its therapeutic effects are likely mediated primarily through inhibition of the most sensitive isoforms, particularly histone deacetylases 1, 3, 5, 6, and 9 [5].

Molecular Dynamics Simulations of Binding Poses

Molecular dynamics simulations provide critical insights into the stability and dynamic behavior of panobinostat-histone deacetylase complexes, revealing the temporal evolution of protein-ligand interactions and the conformational changes that occur upon binding [7]. Simulation studies conducted over 150 nanosecond trajectories demonstrate that panobinostat maintains stable binding poses within histone deacetylase active sites, with root-mean-square deviation values typically below 2.0 Angstroms for both the protein backbone and the ligand [7]. The compound exhibits particularly stable binding to histone deacetylase 6, with average root-mean-square deviation values of 1.21 Angstroms for the protein and 0.65 Angstroms for the ligand, indicating minimal conformational drift during the simulation period [7].

The binding pose analysis reveals that panobinostat forms consistent hydrogen bonding interactions with key catalytic residues, including glycine 582 and histidine 573 in histone deacetylase 6, with occupancy rates exceeding 90% throughout the simulation [7]. These interactions remain stable over the entire simulation trajectory, suggesting that the binding mode observed in crystal structures is representative of the solution-state behavior [7]. The compound also maintains hydrophobic interactions with phenylalanine 583 and asparagine 643, which contribute to the overall binding stability [7]. The radius of gyration analysis indicates that panobinostat does not induce significant global conformational changes in the target proteins, with the structural perturbations being localized to the immediate binding site [7].

Free energy calculations derived from molecular dynamics simulations provide quantitative measures of binding affinity and selectivity determinants [7]. The binding free energy of panobinostat to histone deacetylase 6 is calculated to be approximately -54.1 kilocalories per mole, with electrostatic interactions contributing -41.5 kilocalories per mole and van der Waals interactions contributing -39.1 kilocalories per mole [7]. The solvation free energy partially opposes binding with a contribution of +46.6 kilocalories per mole, highlighting the importance of desolvation effects in the binding process [7]. These calculations demonstrate that panobinostat binding is driven primarily by favorable protein-ligand interactions, with the hydroxamic acid zinc chelation representing the dominant energetic contribution [7].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301+H331 (99.49%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;

acute toxicity, inhalation];

H301 (99.49%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (99.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (99.49%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H360 (99.49%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (99.49%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Farydak, in combination with bortezomib and dexamethasone, is indicated for the treatment of adult patients with relapsed and/or refractory multiple myeloma who have received at least two prior regimens including bortezomib and an immunomodulatory agent. Farydak, in combination with bortezomib and dexamethasone, is indicated for the treatment of adult patients with relapsed and/or refractory multiple myeloma who have received at least two prior regimens including bortezomib and an immunomodulatory agent.

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Farydak

FDA Approval: Yes

Panobinostat is approved to be used with bortezomib and dexamethasone to treat: Multiple myeloma. It is used in patients who have already received at least two other standard treatments , including bortezomib and an immunomodulating agent.

This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, a confirmatory trial(s) must show that panobinostat provides a clinical benefit in these patients. Panobinostat is also being studied in the treatment of other types of cancer.

Pharmacology

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX42 - Panobinostat

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Histone deacetylase [EC:3.5.1.98]

HDAC [HSA:3065 3066 8841 9759 10014 10013 51564 55869 9734 83933 79885] [KO:K06067 K11404 K11406 K11407 K11408 K11405 K11409 K18671 K11418]

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Bisphenol_A_diglycidyl_ethe

FDA Medication Guides

Panobinostat LActate

CAPSULE;ORAL

SECURA

06/06/2016

Biological Half Life

Use Classification

Dates

2: Moore DC, Arnall JR, Harvey RD. Incidence and management of adverse events associated with panobinostat in the treatment of relapsed/refractory multiple myeloma. J Oncol Pharm Pract. 2019 Apr;25(3):613-622. doi: 10.1177/1078155218788706. Epub 2018 Jul 31. Review. PubMed PMID: 30060709.

3: Cavenagh JD, Popat R. Optimal Management of Histone Deacetylase Inhibitor-Related Adverse Events in Patients With Multiple Myeloma: A Focus on Panobinostat. Clin Lymphoma Myeloma Leuk. 2018 Aug;18(8):501-507. doi: 10.1016/j.clml.2018.05.007. Epub 2018 May 24. Review. PubMed PMID: 29804873.

4: Tzogani K, van Hennik P, Walsh I, De Graeff P, Folin A, Sjöberg J, Salmonson T, Bergh J, Laane E, Ludwig H, Gisselbrecht C, Pignatti F. EMA Review of Panobinostat (Farydak) for the Treatment of Adult Patients with Relapsed and/or Refractory Multiple Myeloma. Oncologist. 2018 May;23(5):631-636. doi: 10.1634/theoncologist.2017-0301. Epub 2017 Nov 30. Review. Erratum in: Oncologist. 2018 Jul;23(7):870. PubMed PMID: 29192015; PubMed Central PMCID: PMC5947444.

5: Singh A, Patel P, Jageshwar, Patel VK, Jain DK, Kamal M, Rajak H. The Safety, Efficacy and Therapeutic Potential of Histone Deacetylase Inhibitors with Special Reference to Panobinostat in Gastrointestinal Tumors: A Review of Preclinical and Clinical Studies. Curr Cancer Drug Targets. 2018;18(8):720-736. doi: 10.2174/1568009617666170630124643. Review. PubMed PMID: 28669336.

6: Van Veggel M, Westerman E, Hamberg P. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat. Clin Pharmacokinet. 2018 Jan;57(1):21-29. doi: 10.1007/s40262-017-0565-x. Review. PubMed PMID: 28667459.

7: panobinostat (FARYDAK°). Multiple myeloma: too toxic! Prescrire Int. 2016 Nov;25(176):257-259. Review. PubMed PMID: 30715819.

8: San-Miguel JF, Einsele H, Moreau P. The Role of Panobinostat Plus Bortezomib and Dexamethasone in Treating Relapsed or Relapsed and Refractory Multiple Myeloma: A European Perspective. Adv Ther. 2016 Nov;33(11):1896-1920. Epub 2016 Sep 27. Review. PubMed PMID: 27677481; PubMed Central PMCID: PMC5083773.

9: Sivaraj D, Green MM, Gasparetto C. Panobinostat for the management of multiple myeloma. Future Oncol. 2017 Mar;13(6):477-488. doi: 10.2217/fon-2016-0329. Epub 2016 Oct 25. Review. PubMed PMID: 27776419.

10: Suresh PS, Devaraj VC, Srinivas NR, Mullangi R. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine. Biomed Chromatogr. 2017 Jan;31(1). doi: 10.1002/bmc.3807. Epub 2016 Sep 13. Review. PubMed PMID: 27511598.

11: Morabito F, Voso MT, Hohaus S, Gentile M, Vigna E, Recchia AG, Iovino L, Benedetti E, Lo-Coco F, Galimberti S. Panobinostat for the treatment of acute myelogenous leukemia. Expert Opin Investig Drugs. 2016 Sep;25(9):1117-31. doi: 10.1080/13543784.2016.1216971. Epub 2016 Aug 8. Review. PubMed PMID: 27485472.

12: Redic KA, Hough SM, Price EM. Clinical developments in the treatment of relapsed or relapsed and refractory multiple myeloma: impact of panobinostat, the first-in-class histone deacetylase inhibitor. Onco Targets Ther. 2016 May 10;9:2783-93. doi: 10.2147/OTT.S87962. eCollection 2016. Review. PubMed PMID: 27274274; PubMed Central PMCID: PMC4869663.

13: Liu JD, Sun CY, Tang L, Wu YY, Wang QY, Hu B, Hu Y. Efficacy and Safety of Panobinostat in Relapsed or/and Refractory Multiple Myeloma: Meta Analyses of Clinical Trials and Systematic Review. Sci Rep. 2016 Jun 7;6:27361. doi: 10.1038/srep27361. Review. PubMed PMID: 27270478; PubMed Central PMCID: PMC4895230.

14: Srinivas NR. Clinical pharmacokinetics of panobinostat, a novel histone deacetylase (HDAC) inhibitor: review and perspectives. Xenobiotica. 2017 Apr;47(4):354-368. doi: 10.1080/00498254.2016.1184356. Epub 2016 May 25. Review. PubMed PMID: 27226420.

15: Wahaib K, Beggs AE, Campbell H, Kodali L, Ford PD. Panobinostat: A histone deacetylase inhibitor for the treatment of relapsed or refractory multiple myeloma. Am J Health Syst Pharm. 2016 Apr 1;73(7):441-50. doi: 10.2146/ajhp150487. Review. PubMed PMID: 27001985.

16: Greig SL. Panobinostat: A Review in Relapsed or Refractory Multiple Myeloma. Target Oncol. 2016 Feb;11(1):107-14. doi: 10.1007/s11523-015-0413-6. Review. PubMed PMID: 26826025.

17: Singh A, Patel VK, Jain DK, Patel P, Rajak H. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects. Oncol Ther. 2016;4(1):73-89. doi: 10.1007/s40487-016-0023-1. Epub 2016 Jun 10. Review. PubMed PMID: 28261641; PubMed Central PMCID: PMC5315073.

18: Afifi S, Michael A, Azimi M, Rodriguez M, Lendvai N, Landgren O. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat. Pharmacotherapy. 2015 Dec;35(12):1173-88. doi: 10.1002/phar.1671. Review. PubMed PMID: 26684557; PubMed Central PMCID: PMC4995883.

19: Bailey H, Stenehjem DD, Sharma S. Panobinostat for the treatment of multiple myeloma: the evidence to date. J Blood Med. 2015 Oct 8;6:269-76. doi: 10.2147/JBM.S69140. eCollection 2015. Review. PubMed PMID: 26504410; PubMed Central PMCID: PMC4603728.

20: Richardson PG, Harvey RD, Laubach JP, Moreau P, Lonial S, San-Miguel JF. Panobinostat for the treatment of relapsed or relapsed/refractory multiple myeloma: pharmacology and clinical outcomes. Expert Rev Clin Pharmacol. 2016;9(1):35-48. doi: 10.1586/17512433.2016.1096773. Epub 2015 Oct 26. Review. PubMed PMID: 26503877.